Cas no 338426-26-9 (N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
- N-(3-chlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
- N-(3-chlorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Oprea1_794520
- AKOS000591663
- F2223-0087
- N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 338426-26-9
- Oprea1_672967
-
- インチ: 1S/C18H16ClN3OS/c1-22-16(13-6-3-2-4-7-13)11-20-18(22)24-12-17(23)21-15-9-5-8-14(19)10-15/h2-11H,12H2,1H3,(H,21,23)
- InChIKey: FQPIMABSJUCAND-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(Cl)=C1)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 357.0702610g/mol
- どういたいしつりょう: 357.0702610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 72.2Ų
N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2223-0087-2mg |
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
338426-26-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2223-0087-1mg |
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
338426-26-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2223-0087-3mg |
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
338426-26-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2223-0087-2μmol |
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
338426-26-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2223-0087-4mg |
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
338426-26-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamideに関する追加情報
N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide: A Comprehensive Overview
N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 338426-26-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide is composed of a chlorophenyl group, a methylated imidazole ring, and a sulfanylacetamide moiety. These functional groups contribute to the compound's distinct chemical properties and biological activities. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. The imidazole ring, known for its biological activity, confers additional pharmacological properties, while the sulfanylacetamide moiety plays a crucial role in modulating the compound's reactivity and stability.
Recent studies have explored the pharmacological profile of N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide in detail. One notable area of research is its potential as an antifungal agent. In vitro assays have demonstrated that this compound exhibits significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key enzymatic processes essential for fungal growth and survival.
Beyond its antifungal properties, N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide has also shown promise in the treatment of neurodegenerative diseases. Preclinical studies have indicated that this compound possesses neuroprotective effects, potentially mediated by its ability to modulate oxidative stress and inflammatory responses in neuronal cells. These findings suggest that N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide could be a valuable candidate for the development of novel therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic applications, N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide has been investigated for its potential as a lead compound in drug discovery programs. Its unique structural features make it an attractive scaffold for chemical modifications aimed at enhancing its pharmacological properties. Researchers have employed various synthetic strategies to optimize the compound's potency, selectivity, and pharmacokinetic profile. These efforts have led to the identification of several analogs with improved biological activities and reduced side effects.
The safety profile of N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 338426-26-9) represents a multifaceted compound with significant potential in various biomedical applications. Its unique chemical structure and diverse biological activities make it an intriguing subject for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, contributing to the advancement of medicinal chemistry and pharmaceutical science.
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